- Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes, Journal of Chemical Research, 2009, (4), 244-247

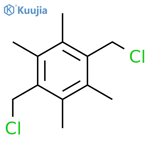

Cas no 206877-37-4 (Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-)

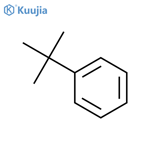

![Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- structure](https://it.kuujia.com/scimg/cas/206877-37-4x500.png)

206877-37-4 structure

Nome del prodotto:Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-

Numero CAS:206877-37-4

MF:C21H26

MW:278.431146144867

CID:5597193

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5,6,7,15,16-Pentamethyltricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene

- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-

-

- Inchi: 1S/C21H26/c1-13-14(2)20-11-9-18-7-6-8-19(16(18)4)10-12-21(15(13)3)17(20)5/h6-8H,9-12H2,1-5H3

- Chiave InChI: ALPIKOIPIQSYAX-UHFFFAOYSA-N

- Sorrisi: CC1=C2CCC3=CC=CC(=C3C)CCC1=C(C(C)=C2C)C

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1R:S=C(NH2)2, S:DMSO, 14 h, rt

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1R:KOH, R:NaBH4, S:EtOH

2.1R:H2O2, S:AcOH

3.1

4.1R:AlCl3, S:Benzene, S:MeNO2

2.1R:H2O2, S:AcOH

3.1

4.1R:AlCl3, S:Benzene, S:MeNO2

Riferimento

- Stable endoperoxide of 4,5,6,8,16-pentamethyl[2.2]metacyclophane; structural analysis and deoxygenation, Journal of the Chemical Society, 1998, (8), 1369-1372

Synthetic Routes 3

Condizioni di reazione

1.1C:AlCl3, S:Benzene, S:MeNO2, 12 h, 50°C

1.2R:H2O, cooled

1.2R:H2O, cooled

Riferimento

- Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions, Journal of Molecular Structure, 2022, 1266, 133523

Synthetic Routes 4

Condizioni di reazione

1.1R:S=C(NH2)2, S:DMSO, 14 h, rt

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C

1.2R:NaOH, S:H2O, 1 h, rt

1.3R:HCl, S:H2O, acidify

2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt

3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt

3.2R:NaOH, S:H2O, cooled; 3 h, rt

4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C

5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C

Riferimento

- Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes, Journal of Chemical Research, 2009, (4), 244-247

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Raw materials

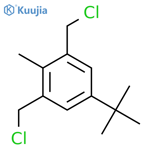

- Benzene,1,4-bis(chloromethyl)-2,3,5,6-tetramethyl-

- Benzene, 1,3-bis(chloromethyl)-5-(1,1-dimethylethyl)-2-methyl-

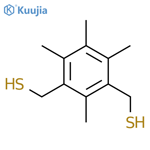

- 1,3-Benzenedimethanethiol, 2,4,5,6-tetramethyl-

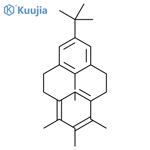

- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 13-(1,1-dimethylethyl)-5,6,7,15,16-pentamethyl-

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Preparation Products

Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Letteratura correlata

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

2. Book reviews

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

206877-37-4 (Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-) Prodotti correlati

- 1806421-13-5(2-Hydroxy-6-nitropyridine-3-acetonitrile)

- 1803610-95-8(3-(4-nitrophenoxy)azetidine;hydrochloride)

- 852627-78-2(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine)

- 1806562-63-9(Ethyl 2-(3-chloropropanoyl)-5-(hydroxymethyl)benzoate)

- 1448064-66-1(N-(2,3-dimethylphenyl)-4-5-(morpholin-4-yl)pyridazin-3-ylpiperazine-1-carboxamide)

- 7651-60-7(2-cyanoselenophene)

- 2228124-64-7(methyl 2-amino-2-(1-cyclohexylcyclopropyl)acetate)

- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)

- 1153392-34-7(7-Chloro-4-(trifluoromethyl)-2,3-dihydro-1h-indole)

- 477568-69-7(N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-4-(dimethylsulfamoyl)benzamide)

Fornitori consigliati

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso